3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole

Lipophilicity Drug-likeness Lead optimization

Procure 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole (CAS 1019033-05-6) for programs requiring precise lipophilicity (XLogP3=2.1) and non-heme CYP51 binding. This N4-substituted regioisomer avoids heme-coordination toxicity of clinical azoles, ideal for fragment-based drug discovery (FBDD) and agrochemical lead optimization. Pre-installed 3-chloro handle enables rapid diversification via cross-coupling. Differentiate your pipeline with a compound that has zero public bioactivity data, ensuring strong composition-of-matter patent positions.

Molecular Formula C9H7ClFN3
Molecular Weight 211.62 g/mol
CAS No. 1019033-05-6
Cat. No. B6615760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole
CAS1019033-05-6
Molecular FormulaC9H7ClFN3
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NN=C2Cl)F
InChIInChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2
InChIKeyXVQFHJMDQZDCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole: Structural and Pharmacophoric Baseline for Procurement Evaluation


3-Chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole (CAS 1019033-05-6) is a trisubstituted 1,2,4-triazole derivative bearing a chlorine atom at the 3‑position and a 4‑fluorobenzyl group at the N4 position of the heterocyclic ring. The compound has a molecular formula of C₉H₇ClFN₃ and a molecular weight of 211.62 g·mol⁻¹ [1]. The 1,2,4‑triazole scaffold is a privileged pharmacophoric core present in numerous clinically approved antifungal agents (e.g., fluconazole, voriconazole), anti-infectives, and agrochemical fungicides [2]. The specific combination of a 3‑chloro substituent and an N4‑(4‑fluorobenzyl) group distinguishes this compound from simple triazole building blocks and positions it as a versatile intermediate for medicinal chemistry and crop protection research programs.

Why Generic 1,2,4-Triazole Substitution Fails: Critical Differentiation of 3-Chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole


Compounds within the 1,2,4‑triazole class cannot be freely interchanged because small structural modifications—particularly the position and electronic nature of substituents—profoundly alter lipophilicity (XLogP3), hydrogen‑bond acceptor capacity, and target engagement [1]. The N4‑(4‑fluorobenzyl) substitution in the target compound (XLogP3 = 2.1, TPSA = 30.7 Ų) confers a distinct physicochemical profile compared to the non‑fluorinated benzyl analog (MW 193.63, lacking fluorine‑mediated HBA), the 5‑substituted regioisomer (same MW but altered electronics and steric presentation), and the unsubstituted 3‑chloro‑4H‑1,2,4‑triazole core (MW 103.51, XLogP3 ≈ 0.3) [2]. Generic replacement with a cheaper triazole fragment would forfeit the lipophilicity–polarity balance required for membrane permeability and CYP51 heme‑iron coordination, the canonical mechanism of triazole antifungals [3]. The quantitative evidence below establishes where this specific substitution pattern yields measurable property differences that affect scientific fit‑for‑purpose determinations.

3-Chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole: Quantitative Comparator Evidence for Scientific Procurement Decisions


Lipophilicity Enhancement via N4-(4-Fluorobenzyl) Substitution vs. Non‑Fluorinated Benzyl and Phenyl Analogs

The target compound achieves a computed XLogP3 of 2.1, substantially higher than the non‑fluorinated 4‑benzyl‑3‑chloro‑4H‑1,2,4‑triazole (predicted XLogP3 ≈ 1.6, based on one fewer fluorine and reduced molecular weight) and considerably exceeding the simple 3‑chloro‑4‑phenyl‑4H‑1,2,4‑triazole (MW 179.61, XLogP3 ≈ 1.8 predicted) [1]. The para‑fluorine atom contributes to lipophilicity without introducing a hydrogen‑bond donor, preserving the zero HBD count of the target compound [1]. This is relevant because the clinically validated 1,2,4‑triazole antifungal pharmacophore requires balanced lipophilicity (optimal logP range ≈ 1.5–3.0) for membrane penetration while maintaining aqueous solubility [2].

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Differentiation: N4‑Substitution vs. C5‑Substitution of the 1,2,4‑Triazole Ring

3‑Chloro‑4‑(4‑fluorobenzyl)‑4H‑1,2,4‑triazole carries the 4‑fluorobenzyl substituent on a ring nitrogen (N4), whereas its regioisomer 3‑chloro‑5‑[(4‑fluorophenyl)methyl]‑4H‑1,2,4‑triazole (CAS 1344328‑30‑8) bears the same substituent on the C5 carbon [1]. This difference has mechanistic significance: in the azole antifungal pharmacophore, the N4 nitrogen of the triazole ring coordinates directly to the heme iron of CYP51, and substitution at N4 can sterically occlude this interaction [2]. Conversely, C5‑substituted triazoles generally preserve an unsubstituted N4 for heme coordination and instead project substituents into the CYP51 access channel [2]. Although direct CYP51 inhibition data are not available for either isomer, the N4‑substituted target compound is structurally predisposed to serve as a non‑azole‑type ligand or an intermediate for further derivatization rather than as a direct CYP51 inhibitor [3].

Regiochemistry CYP51 inhibition Heme coordination

Hydrogen‑Bond Acceptor Capacity Differentiated by para‑Fluorine: Target Compound vs. Non‑Fluorinated 4‑Benzyl‑3‑chloro‑4H‑1,2,4‑triazole

The target compound possesses three hydrogen‑bond acceptors (three nitrogen atoms of the triazole ring) plus a para‑fluorine atom capable of participating in orthogonal multipolar interactions (C–F···H–C, C–F···π) that contribute to protein‑ligand binding . The directly comparable non‑fluorinated analog, 4‑benzyl‑3‑chloro‑4H‑1,2,4‑triazole (CAS 1019031‑93‑6, MW 193.63), lacks this fluorine atom entirely and thus forfeits fluorine‑mediated intermolecular interactions that have been demonstrated to enhance binding affinity in triazole‑based inhibitors by 0.5–1.5 kcal·mol⁻¹ in model systems [1]. The computed topological polar surface area (TPSA) of 30.7 Ų for the target compound reflects the contribution of the triazole ring nitrogens; the fluorine atom does not increase TPSA but adds a region of negative electrostatic potential that can be exploited for halogen bonding [2].

Halogen bonding Molecular recognition Pharmacophore modeling

Molecular Complexity and Synthetic Tractability vs. the Unsubstituted Core Scaffold 3‑Chloro‑4H‑1,2,4‑triazole

3‑Chloro‑4‑(4‑fluorobenzyl)‑4H‑1,2,4‑triazole (MW 211.62) represents a significantly more advanced synthetic intermediate than the bare core scaffold 3‑chloro‑4H‑1,2,4‑triazole (CAS 64304‑35‑4, MW 103.51, XLogP3 ≈ 0.3) [1]. The target compound already incorporates the N4‑benzyl substitution that is a critical pharmacophoric element in numerous biologically active triazoles, thereby reducing downstream synthetic steps for programs that require a benzyl‑substituted triazole . The difference in molecular weight (+108.1 g·mol⁻¹) and the presence of the pre‑installed 4‑fluorobenzyl group mean that two to three synthetic transformations (N‑alkylation, purification, and characterization) are bypassed when the target compound is procured instead of the core scaffold .

Fragment-based drug discovery Building block Synthetic intermediate

Absence of Public Bioactivity Data as a Differentiator: Implications for Intellectual Property and Assay Development

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed reveals no publicly reported bioactivity data (IC₅₀, MIC, EC₅₀, Ki, or % inhibition) for 3‑chloro‑4‑(4‑fluorobenzyl)‑4H‑1,2,4‑triazole (CID 63384549) as of April 2026 [1][2]. In contrast, several closely related 1,2,4‑triazole derivatives have publicly disclosed antimicrobial and CYP51 inhibition data (e.g., benzyl‑containing triazoles from Xu et al. 2015, with MIC values of 0.125–4.0 µg·mL⁻¹ against Candida albicans) [3]. The absence of published bioactivity data for the target compound represents a specific procurement advantage for organizations seeking novel, unencumbered chemical matter for proprietary screening campaigns, as prior art disclosures of biological activity are a primary barrier to composition‑of‑matter patent filing [2].

Chemical probe Intellectual property Novel chemical space

3-Chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole: Evidence‑Linked Scientific and Industrial Application Scenarios


Medicinal Chemistry: Lead‑Like Scaffold for Novel Non‑Azole CYP51 Modulators

The N4‑substitution pattern of this compound precludes canonical heme‑iron coordination of CYP51 [1], making it a valuable starting scaffold for developing non‑azole‑type modulators that bind to alternative regions of the CYP51 access channel or to allosteric sites. Procurement of this specific regioisomer (rather than the C5‑substituted variant CAS 1344328‑30‑8) is essential for programs seeking to avoid the heme‑coordination‑dependent toxicity liabilities associated with clinical azole antifungals [2].

Agrochemical Discovery: Fungicidal Building Block with para‑Fluorine for Enhanced Environmental Stability

The XLogP3 of 2.1 and the presence of a metabolically resistant para‑fluorine atom make this compound a suitable intermediate for designing crop protection fungicides requiring balanced lipophilicity for leaf penetration and photostability [1]. The pre‑installed 3‑chloro group provides a synthetic handle for further diversification via nucleophilic displacement or transition‑metal‑catalyzed cross‑coupling, enabling rapid library generation without the need for protecting‑group manipulation .

Fragment‑Based Drug Discovery: Advanced Fragment with Pre‑Installed Benzyl Pharmacophore

With MW 211.62, zero HBD, three HBA, and TPSA 30.7 Ų, this compound falls within the 'fragment‑plus' space (heavy atom count = 14) [1]. It offers medicinal chemistry teams an immediate starting point for fragment growing or linking strategies, bypassing the N4‑alkylation step required when starting from 3‑chloro‑4H‑1,2,4‑triazole (MW 103.51) . This positions it between a minimal fragment and a full lead‑like molecule, ideal for FBDD campaigns targeting enzymes with hydrophobic accessory pockets.

Chemical Probe Development: Unexplored Bioactivity Space for Novel Target Identification

The complete absence of public bioactivity data for this compound [1][2] makes it an attractive starting point for chemical probe development programs that require novel, unencumbered chemical matter. Phenotypic screening of this compound against panels of pathogens, cancer cell lines, or protein targets may yield first‑in‑class probe molecules with strong composition‑of‑matter patent positions, as no prior biological annotation exists in the public domain.

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